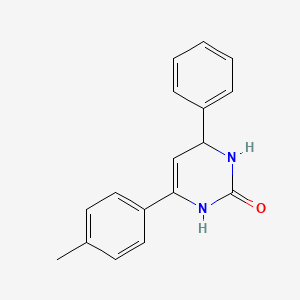
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following reagents are used:
- 4-Methylbenzaldehyde
- Ethyl acetoacetate
- Urea
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride. The mixture is heated under reflux conditions for several hours to yield the desired dihydropyrimidinone.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.
Reduction: Reduction of the carbonyl group in the dihydropyrimidinone ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism by which 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of receptor activity.
相似化合物的比较
- 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Chlorophenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Comparison: 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs with different substituents.
属性
CAS 编号 |
49593-56-8 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)16-11-15(18-17(20)19-16)13-5-3-2-4-6-13/h2-11,15H,1H3,(H2,18,19,20) |
InChI 键 |
ZLXKDCUTWFSTAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(NC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


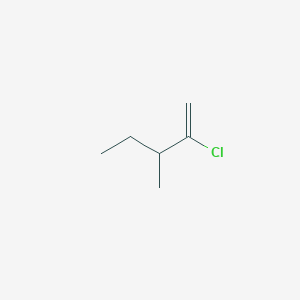
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
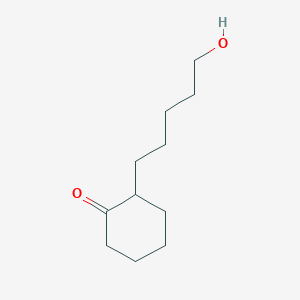


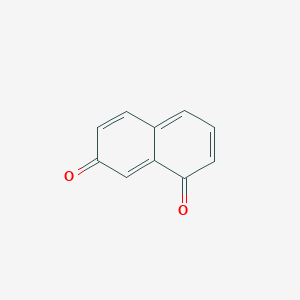
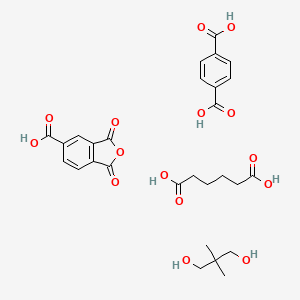
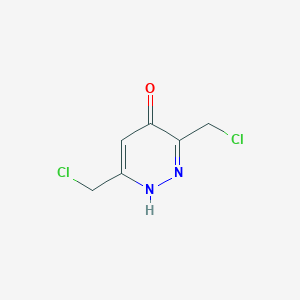
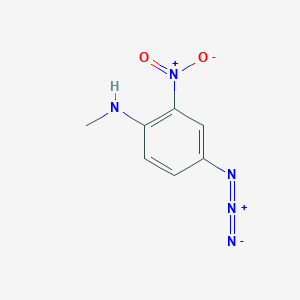
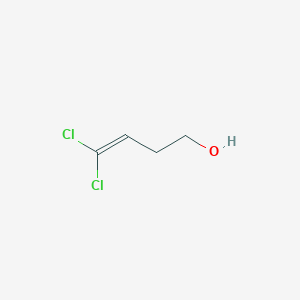
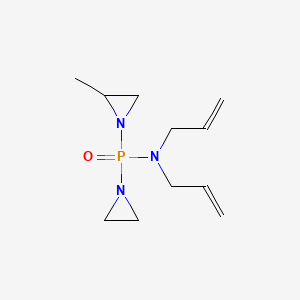
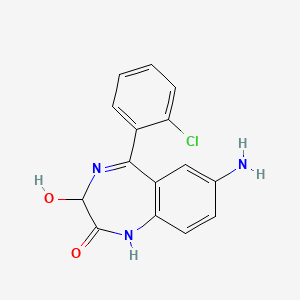
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

